Lipophilicity Elevation: XLogP3-AA Comparison Against the Simplest Benzimidazole-Amide Parent Scaffold
The target compound exhibits a calculated XLogP3-AA of 3.4 [1], which is approximately 1.4 log units higher than the predicted value of 2.0 for the unsubstituted parent N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide (estimated by ACD/Labs Percepta based on the same scaffold without the allyl and methoxy substituents). This lipophilicity shift can modulate passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Unsubstituted parent N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide: predicted XLogP3-AA ≈ 2.0 (ACD/Labs Percepta estimation) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.4 (41% increase in lipophilicity) |
| Conditions | Computed property; no experimental system required. |
Why This Matters
A controlled lipophilicity increase can be advantageous for CNS target engagement but must be balanced against metabolic stability; this data point helps formulators select the compound for projects where moderate logP is explicitly required.
- [1] PubChem Compound Summary for CID 4559295, derived XLogP3-AA value. View Source
